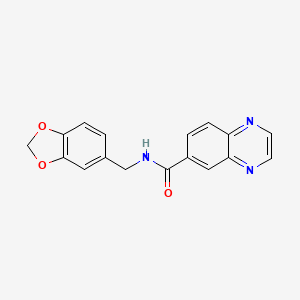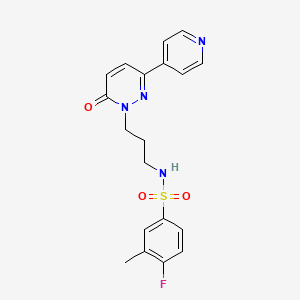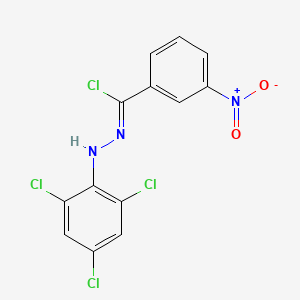![molecular formula C7H2BrNO3 B2529039 3-Bromofuro[3,4-b]pyridine-5,7-dione CAS No. 98278-78-5](/img/structure/B2529039.png)
3-Bromofuro[3,4-b]pyridine-5,7-dione
Übersicht
Beschreibung
3-Bromofuro[3,4-b]pyridine-5,7-dione is a brominated heterocyclic compound that is part of a broader class of organic compounds known as furo[3,4-b]pyridines. These compounds are characterized by a fused ring structure that combines a furan ring with a pyridine ring, with additional functional groups such as bromine atoms and dione moieties that can significantly alter their chemical properties and reactivity.
Synthesis Analysis
The synthesis of related furo[3,4-b]pyridine derivatives often involves carbon-carbon coupling reactions, which are a cornerstone in the field of organic chemistry. For instance, the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine derivatives was achieved through carbon-carbon coupling, demonstrating the versatility of this approach in creating various substituted pyridine compounds . Additionally, the [5 + 1] annulation of α-alkenoyl-α-carbamoyl ketene-S,S-acetals mediated by phosphorus bromide (PBr3) under mild conditions is another method that can be used to synthesize substituted pyridine-2,6(1H,3H)-diones, which may be structurally related to 3-bromofuro[3,4-b]pyridine-5,7-dione .
Molecular Structure Analysis
The molecular structure of brominated furo[3,4-b]pyridine derivatives has been investigated using single-crystal X-ray diffraction data. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined, revealing the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure . These findings are relevant to understanding the molecular geometry and intermolecular interactions of 3-bromofuro[3,4-b]pyridine-5,7-dione.
Chemical Reactions Analysis
The reactivity of brominated furo[3,4-b]pyridine derivatives includes various chemical transformations. For instance, bromination, nitration, cyanation, chlorination, and acetoxylation reactions have been performed on different brominated furo[3,4-b]pyridine and their N-oxides, leading to a variety of functionalized compounds . These reactions highlight the potential of 3-bromofuro[3,4-b]pyridine-5,7-dione to undergo further chemical modifications, expanding its utility in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated furo[3,4-b]pyridine derivatives can be inferred from their molecular structure and the nature of their substituents. The presence of bromine atoms and dione groups can influence properties such as solubility, melting point, and reactivity. For example, the crystal structure analysis of related compounds provides insights into their solid-state geometry and potential intermolecular interactions, which can affect their physical properties . Additionally, the synthesis and characterization of novel 6-bromo-imidazo[4,5-b]pyridine derivatives, including their structure elucidation and Hirshfeld surface analysis, contribute to our understanding of the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Intermediates
- Research demonstrates the synthesis of various derivatives from compounds similar to 3-Bromofuro[3,4-b]pyridine-5,7-dione. For instance, 3,3-Dibromo-1,3-dihydroindol-2-ones, precursors to Indole-2,3-diones, are formed by reactions involving similar bromoindoles or indoles, illustrating the potential of 3-Bromofuro[3,4-b]pyridine-5,7-dione in forming structurally complex compounds (Parrick et al., 1989).
- A base-catalyzed cyclization reaction of β-Enamino imides with cinnamaldehydes resulted in novel pyrrolo[3,4-b]pyridine-5,7-diones, indicating the use of similar structures in complex synthesis processes (Jiang & Yan, 2016).
Chemical Reactions and Molecular Synthesis
- The compound has been used in reactions involving phosphorus bromide, showcasing its utility in the synthesis of substituted pyridine-2,6(1H,3H)-diones, an important class of heterocyclic compounds (Shi et al., 2015).
- In another study, reactions of similar bromo derivatives of furo[2,3-b]-pyridine and their N-oxides yielded various halogenated compounds, indicating the reactive nature of such structures and their utility in diverse chemical syntheses (Yamaguchi et al., 1998).
Material Science and Engineering
- The research on multilayered 3.3pyridinophanes using similar structures points towards its application in material science, particularly in the synthesis of complex organic compounds with potential applications in electronics and photonics (Shibahara et al., 2008).
Innovative Synthesis Techniques
- A study on the ultrasound-promoted synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, using methods that could potentially apply to 3-Bromofuro[3,4-b]pyridine-5,7-dione, highlights innovative techniques in chemical synthesis that offer efficiency and high yields (Nikpassand et al., 2010).
Eigenschaften
IUPAC Name |
3-bromofuro[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIBWNJUQJRTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofuro[3,4-b]pyridine-5,7-dione | |
CAS RN |
98278-78-5 | |
| Record name | 3-bromo-5H,7H-furo[3,4-b]pyridine-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R)-2-Piperazin-1-ylcyclohexyl]methanamine](/img/structure/B2528957.png)
![5-(3-Bromophenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2528958.png)

![3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2528960.png)
![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)
![7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2528963.png)
![dimethyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2528964.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528965.png)



![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2528970.png)
![1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2528971.png)
![N-(4-ethoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2528978.png)